molecular formula C18H17ClN4OS2 B2491261 4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189869-83-7

4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2491261
CAS No.: 1189869-83-7
M. Wt: 404.93
InChI Key: KQNOHRHJCSOJHJ-UHFFFAOYSA-N
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Description

The compound 4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolopyrimidine derivative characterized by a bicyclic core structure. Its key structural features include:

  • A thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one backbone, which combines thiophene and triazolopyrimidine rings.
  • A 4-butyl substituent at position 4 of the pyrimidine ring.
  • A (3-chlorobenzyl)thio group at position 1, introducing sulfur-based functionality and aromatic chlorination.

Properties

IUPAC Name

8-butyl-12-[(3-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNOHRHJCSOJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound belonging to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Its unique heterocyclic structure and the presence of various substituents contribute to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Reagents : Thiols for thio group introduction and various catalysts to facilitate cyclization.
  • Conditions : Optimization of temperature and solvent choice is critical for achieving high yields.

Biological Activities

Research indicates that compounds related to this derivative exhibit significant biological activities. The following sections summarize key findings:

Antiviral and Anticancer Activities

Mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive and chemotherapeutic effects against cancer. For instance:

  • A study found that certain derivatives exhibited activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM and against breast cancer T47D with IC50 values of 43.4 μM and 27.3 μM for specific compounds .

Antihistaminic Activity

In a related study on similar compounds:

  • The most active compound in a series showed equipotent protection (71.91%) against histamine-induced bronchospasm in guinea pigs compared to the standard chlorpheniramine maleate (71% protection) . This suggests potential use in treating allergic reactions.

Anti-inflammatory Effects

Recent developments have highlighted the anti-inflammatory properties of pyrimidine derivatives:

  • Compounds were tested for their inhibitory potential against COX enzymes. Some derivatives showed significant inhibition of COX activity, indicating potential applications in inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of bulky substituents like butyl groups can influence the compound's interaction with biological targets.
  • Variations in halogen substitutions (e.g., chlorobenzyl) affect the potency and selectivity towards specific biological pathways.

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell Line/ModelIC50 Value (μM)Reference
This compoundAnticancerHCT-1166.2
Similar CompoundAntihistaminicGuinea Pig Model71.91% protection
Various Pyrimidine DerivativesAnti-inflammatoryCOX Enzyme AssayVaries

Case Studies

Several case studies have focused on the synthesis and application of similar compounds:

  • Synthesis and Activity Evaluation : A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their biological activities against various cancer cell lines.
  • In Vivo Studies : Animal models have been utilized to assess the antihistaminic effects of related compounds, demonstrating their potential therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that hold promise for medicinal chemistry:

Antiviral and Anticancer Activities

  • Mechanism : Compounds related to this derivative have demonstrated chemopreventive and chemotherapeutic effects against various cancer types. For example:
    • Colon Carcinoma : Exhibited activity against HCT-116 cell lines with an IC50 value of 6.2 μM.
    • Breast Cancer : Showed activity against T47D cell lines with IC50 values of 43.4 μM and 27.3 μM for specific derivatives.

Antihistaminic Activity

  • A related study found that certain derivatives provided significant protection against histamine-induced bronchospasm in guinea pigs (71.91% protection), comparable to standard antihistamines like chlorpheniramine maleate.

Anti-inflammatory Effects

  • Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives:
    • Some derivatives demonstrated significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds:

  • Substituents : The presence of bulky groups such as butyl can influence interactions with biological targets.
  • Halogen Variations : Changes in halogen substitutions (e.g., chlorobenzyl) can affect potency and selectivity toward specific biological pathways.
Compound NameActivity TypeTarget Cell Line/ModelIC50 Value (μM)Reference
This compoundAnticancerHCT-1166.2
Similar CompoundAntihistaminicGuinea Pig Model71.91% protection
Various Pyrimidine DerivativesAnti-inflammatoryCOX Enzyme AssayVaries

Case Studies

Several case studies have focused on the synthesis and application of similar compounds:

  • Synthesis and Activity Evaluation : A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their biological activities against various cancer cell lines.
  • In Vivo Studies : Animal models were utilized to assess antihistaminic effects of related compounds, demonstrating potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several structurally related compounds have been synthesized and studied. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Properties/Activities Reference
4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 4-butyl
- 1-(3-chlorobenzyl)thio
Not explicitly reported in evidence; inferred potential for kinase inhibition based on class
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one - 7-phenyl
- 6-methyl
- 1-(4-tolyl)
- 3-ethylcarboxylate
Synthesized via condensation; biological activity not specified in evidence
3-Phenyl-benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one Benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one - 3-phenyl Undergoes Dimroth rearrangement under basic conditions, forming linear isomers
1-Phenylthieno[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives Thieno[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Variable aryl/alkyl groups at position 1 Synthesized via sulfur-linked cyclization; explored for STAT3 inhibition
Key Observations:

Core Structure Variations: The target compound’s thieno[2,3-e] fusion differs from thieno[2,3-d] (e.g., compound in ) or benzo-thieno analogs (e.g., ). These variations influence electronic properties and steric interactions. Triazolo Ring Position: Compounds like 3-phenyl-benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one exhibit angular vs. linear isomerism due to Dimroth rearrangement, which alters reactivity and binding .

Substituent Effects: The 4-butyl group in the target compound may enhance lipophilicity compared to smaller alkyl/aryl substituents (e.g., methyl or phenyl in ).

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